molecular formula C16H10N2S2 B11098749 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole CAS No. 6641-96-9

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole

Cat. No.: B11098749
CAS No.: 6641-96-9
M. Wt: 294.4 g/mol
InChI Key: GEUMATNMPIDQNQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole involves its interaction with various molecular targets and pathways. Its rigid planar structure facilitates efficient π–π stacking interactions, which are crucial for its electronic properties. Additionally, its electron-deficient nature makes it a good candidate for electron transport in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazole: Shares a similar core structure but lacks the phenyl substituents.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, differing in the position of the nitrogen and sulfur atoms.

    Thiazole: A simpler structure with a single thiazole ring.

Uniqueness

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is unique due to its combination of phenyl groups and thiazolo-thiazole core, which imparts distinct electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

6641-96-9

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H

InChI Key

GEUMATNMPIDQNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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